

# Comprehensive Environmental Assessment of Fluindapyr: Fate, Toxicity, and Analytical Methods

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## Compound Focus: Fluindapyr

CAS No.: 1383809-87-7

Cat. No.: S892978

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## Introduction and Chemical Overview

**Fluindapyr** (CAS 1383809-87-7) is a **novel chiral succinate dehydrogenase inhibitor** (SDHI) belonging to the **pyrazolecarboxamide class** of fungicides. Developed jointly by Italian Isagro and FMC Corporation, this **broad-spectrum systemic fungicide** has gained attention for its effectiveness against various plant pathogens including *Septoria* spp., *Alternaria* spp., *Cercospora* spp., and *Corynespora* spp. [1] [2]. As a **fluorinated pesticide**, it represents the growing trend in agrochemical innovation where over 50% of new pesticides contain fluorine atoms [2]. The molecular structure of **fluindapyr** features a **chiral carbon atom** within the 1-fluoroethyl group attached to the pyrazole ring, resulting in two enantiomers, (R)- and (S)-**fluindapyr**, with commercial formulations typically supplied as a **racemic mixture** [1]. This comprehensive review examines the environmental fate, ecological effects, and analytical methodologies relevant to understanding the complete environmental profile of this increasingly used fungicide.

## Physicochemical Properties and Environmental Behavior

## Fundamental Chemical Characteristics

The environmental behavior and distribution of **fluindapyr** are governed by its intrinsic physicochemical properties, which determine its mobility, persistence, and potential bioaccumulation in various environmental compartments [1]:

Table 1: Key Physicochemical Properties of **Fluindapyr**

Property	Value	Classification	Experimental Conditions
Molecular mass	351.37 g/mol	-	-
Chemical formula	C <sub>18</sub> H <sub>20</sub> F <sub>3</sub> N <sub>3</sub> O	-	-
Water solubility	1.63 mg/L	Low	20°C, pH 7
Octanol-water partition coefficient (Log P)	4.12	High	20°C, pH 7
Vapor pressure	2.85 × 10 <sup>-5</sup> mPa	Low volatility	20°C
Henry's law constant	6.05 × 10 <sup>-11</sup> Pa·m <sup>3</sup> /mol	Non-volatile	25°C
Melting point	169°C	-	-
Aqueous hydrolysis	Stable	Stable	All relevant pH values

The **combination of low water solubility** (1.63 mg/L) and **relatively high Log P** (4.12) indicates that **fluindapyr** is inherently **hydrophobic**, suggesting a tendency to associate with organic matter in soils and sediments rather than remain in aqueous solution or migrate through groundwater systems [1]. The **exceptionally low vapor pressure** and **minimal Henry's law constant** further predict negligible volatilization from soil or water surfaces under normal environmental conditions, reducing concerns about atmospheric transport but increasing the potential for soil accumulation with repeated applications [1].

## Environmental Fate and Persistence

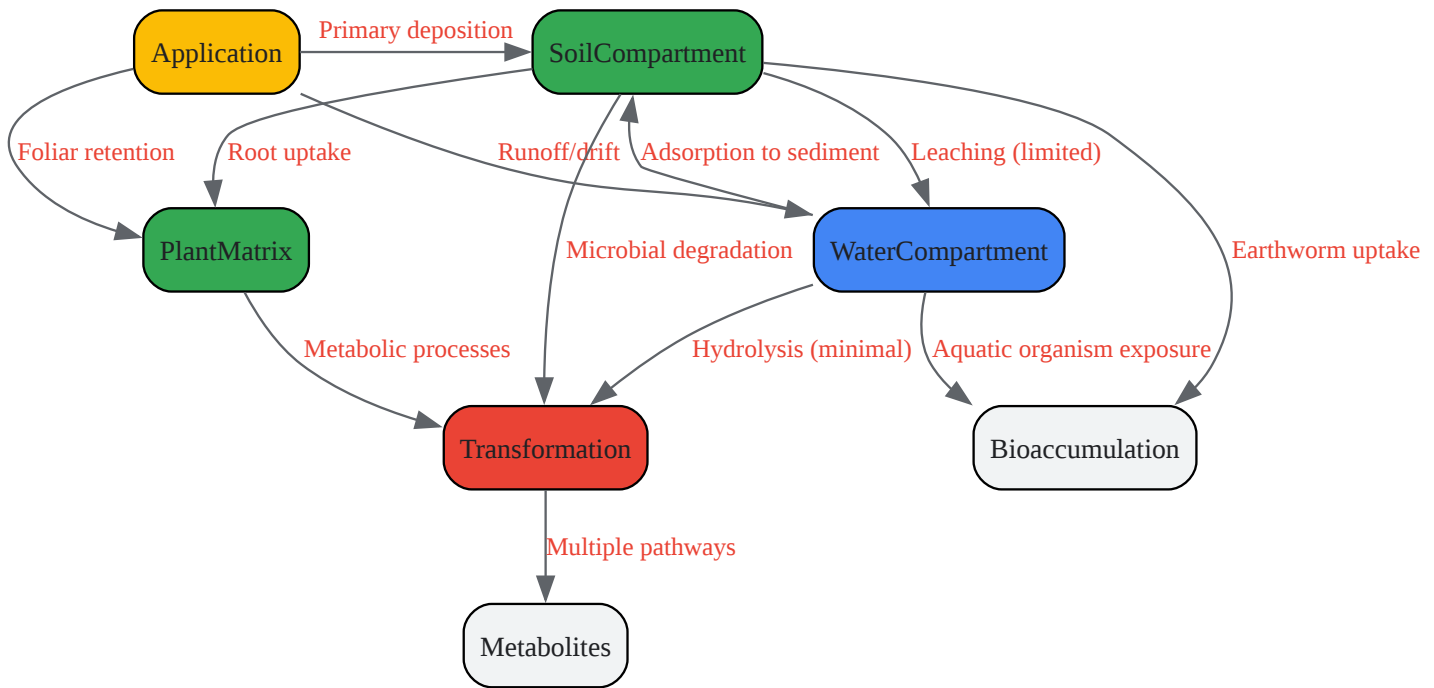
**Fluindapyr** demonstrates **variable persistence** across different environmental matrices, with its degradation kinetics influenced by local conditions, microbial communities, and agricultural practices:

Table 2: Environmental Persistence Parameters of **Fluindapyr**

Parameter	Value	Conditions	Classification
Soil DT <sub>50</sub> (lab)	244 days	20°C, aerobic	Persistent
Soil DT <sub>90</sub> (lab)	838 days	20°C, aerobic	Very persistent
Soil DT <sub>50</sub> (field)	~28 days	Artificial soil	Moderately persistent
Anaerobic soil DT <sub>50</sub>	69.6-101.8 days	Paddy soil, enantiomer-specific	Persistent
Water-sediment DT <sub>50</sub>	Not determined	-	-
Aqueous photolysis DT <sub>50</sub>	Stable	pH 7	Stable
Aqueous hydrolysis DT <sub>50</sub>	Stable	20°C, pH 7	Stable

The **significant discrepancy** between laboratory DT<sub>50</sub> values (244 days) and field observations (~28 days) in artificial soil highlights the importance of **environmental conditions** in determining actual persistence [1] [3]. Under **anaerobic conditions** typical of paddy ecosystems, **fluindapyr** degradation exhibits **enantioselectivity**, with R-**fluindapyr** (DT<sub>50</sub> = 69.6 days) degrading more rapidly than S-**fluindapyr** (DT<sub>50</sub> = 101.8 days) [4]. This enantioselective degradation has significant implications for both environmental persistence and biological activity, as the more persistent S-enantiomer demonstrates substantially greater fungicidal activity [4].

The environmental fate pathway of **fluindapyr** can be visualized as follows:



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### Fluindapyr Environmental Fate Pathway

## Metabolic Pathways and Degradation Products

**Fluindapyr** undergoes **sequential biological transformation** in the environment, producing several metabolites of varying persistence and potential toxicity. The **primary metabolic pathway** involves oxidation and conjugation reactions, resulting in five identified metabolites [2]:

- **3-hydroxy-IR9792** - Hydroxylation at the 3-position of the indane ring
- **1-hydroxymethyl-N-desmethyl-IR9792** - N-demethylation with simultaneous hydroxymethylation
- **1-carboxylate-IR9792** - Oxidation of the methyl group to carboxylic acid
- **1-hydroxymethyl-IR9792** - Hydroxymethylation at the 1-position
- **desmethyl-IR9792-N1-glucoside** - N-demethylation followed by glucosylation

The **differential water solubility** of these metabolites presents analytical challenges, particularly for the **polar carboxylate derivative**, which demonstrates poor recovery with conventional QuEChERS methods [2]. Understanding these transformation products is essential for comprehensive environmental risk

assessment, as metabolites can sometimes retain biological activity or exhibit different mobility patterns in the environment compared to the parent compound.

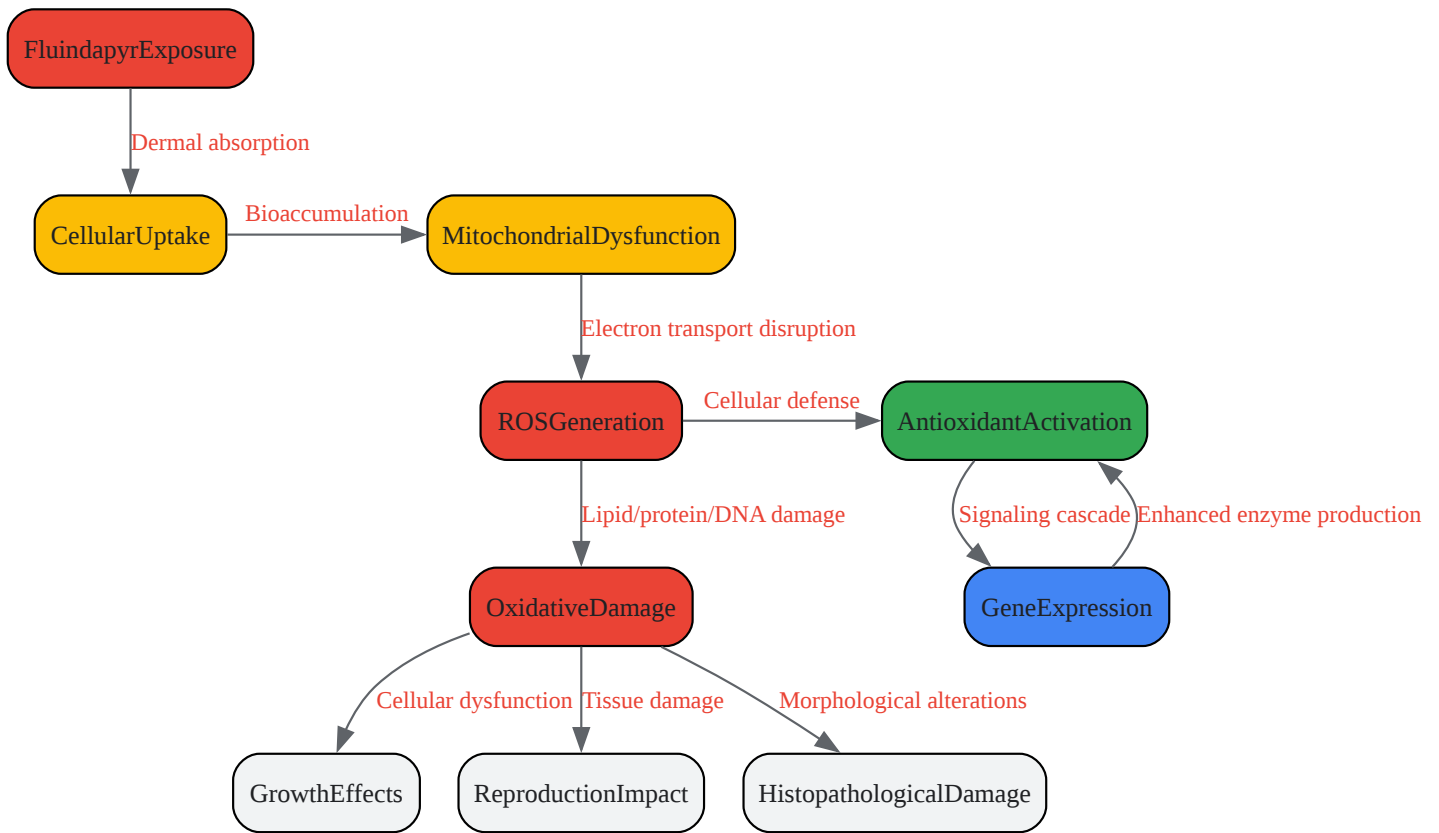
## Ecotoxicological Profile and Environmental Impacts

### Toxicity to Non-Target Soil Organisms

**Earthworms** (*Eisenia fetida*) serve as valuable bioindicators for soil health and have been extensively used to evaluate the ecotoxicological effects of **fluindapyr** in terrestrial ecosystems. Multiple studies consistently demonstrate that **fluindapyr** presents **significant sublethal toxicity** to earthworms even at recommended field application rates:

- **Growth and Reproduction Effects:** **Fluindapyr** exposure resulted in **significant suppression of earthworm growth** at concentrations  $\geq 5$  mg/kg and **adverse impacts on reproduction** at concentrations as low as 1 mg/kg after 28-day exposure. The **reproduction no-observed-effect-concentration (NOEC)** was determined to be below 1 mg/kg, indicating particular sensitivity of reproductive endpoints [5] [3].
- **Oxidative Stress Responses:** **Fluindapyr** induces **dose-dependent oxidative stress** in earthworms, manifested through altered activities of key antioxidant enzymes including **catalase (CAT)**, **superoxide dismutase (SOD)**, and **glutathione S-transferase (GST)**. Additionally, there is **upregulation of stress response genes** (HSP70, CRT) involved in cellular protection mechanisms [5] [6].
- **Histopathological Damage:** Microscopic examination revealed **severe structural damage** to both epidermis and intestinal tissues of earthworms following chronic exposure (28 days) to elevated concentrations of **fluindapyr**. These morphological alterations potentially compromise essential physiological functions including nutrient absorption and waste elimination [5] [3].

The molecular mechanisms underlying **fluindapyr** toxicity in earthworms can be visualized through its oxidative stress pathway:



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### Fluindapyr Toxicity Mechanism in Earthworms

## Enantioselective Effects and Molecular Mechanisms

The **chiral nature** of **fluindapyr** results in **differential biological activity** and **environmental behavior** between its enantiomers. Research has revealed that the **S-enantiomer demonstrates significantly greater fungicidal activity** - being 87.8 times more effective against *Rhizoctonia solani* compared to the R-enantiomer [4]. Molecular docking studies indicate this enantioselectivity stems from **stronger binding affinity** of **S-fluindapyr** to the succinate dehydrogenase enzyme target, with binding energies of -42.91 kcal/mol for **S-fluindapyr** versus -32.12 kcal/mol for **R-fluindapyr** [4]. This substantial difference in binding energy correlates with the observed differential efficacy and potentially influences the environmental

impact of the residues, as the more biologically active enantiomer may persist longer in certain environmental conditions.

## Interactive Effects with Microplastics

The **co-occurrence of microplastics** (MPs) and pesticides in agricultural soils represents an emerging concern, with research demonstrating that **microplastics can significantly alter the environmental behavior and toxicity of fluindapyr**:

- **Bioaccumulation Modulation:** Both **polystyrene (PS)** and **polymethylmethacrylate (PMMA)** microplastics of smaller sizes (0.1  $\mu\text{m}$  and 1  $\mu\text{m}$ ) initially **enhance fluindapyr accumulation** in earthworms during early exposure periods (0-14 days), but subsequently **accelerate elimination** during later phases (14-28 days) [7] [8]. This biphasic effect suggests complex dynamics at the soil-microplastic-earthworm interface.
- **Size-Dependent Effects:** The impact of microplastics on **fluindapyr** toxicity exhibits **clear size dependency**, with smaller microplastics (0.1  $\mu\text{m}$ ) producing more pronounced effects on both bioaccumulation and toxicity endpoints compared to larger particles (10  $\mu\text{m}$ ) [7]. This size-effect relationship likely relates to the greater surface area-to-volume ratio and enhanced adsorption capacity of smaller particles.
- **Oxidative Stress Enhancement:** **Combined exposure to fluindapyr** and microplastics results in **more severe oxidative damage** compared to either stressor alone, evidenced by increased malondialdehyde (MDA) levels and greater alterations to antioxidant enzyme activities [7]. This synergistic interaction suggests microplastics may exacerbate the sublethal toxicological effects of **fluindapyr** in soil organisms.

## Analytical Methods for Environmental Monitoring

### Residue Analysis in Biological and Environmental Matrices

Accurate monitoring of **fluindapyr** and its metabolites requires **advanced analytical approaches** capable of addressing the challenges posed by their differing physicochemical properties, particularly the **high water solubility of certain metabolites**:

Table 3: Analytical Methods for **Fluindapyr** and Metabolite Determination

Parameter	Conventional QuEChERS	Modified SPE Approach
Extraction	Acetonitrile (single solvent)	Acetonitrile:water mixture
Cleanup	Dispersive SPE (d-SPE)	Mixed-mode cation exchange (MCX) cartridge
Analysis	UHPLC-MS/MS	UHPLC-MS/MS
Recovery for parent compound	Acceptable	81.3-108.2%
Recovery for polar metabolites	Poor (especially 1-carboxylate-IR9792)	Satisfactory (74.3-106.9%)
Matrix effects	Significant for some commodities	Reduced through optimized cleanup
Application	Limited to parent compound	Simultaneous determination of parent and five metabolites

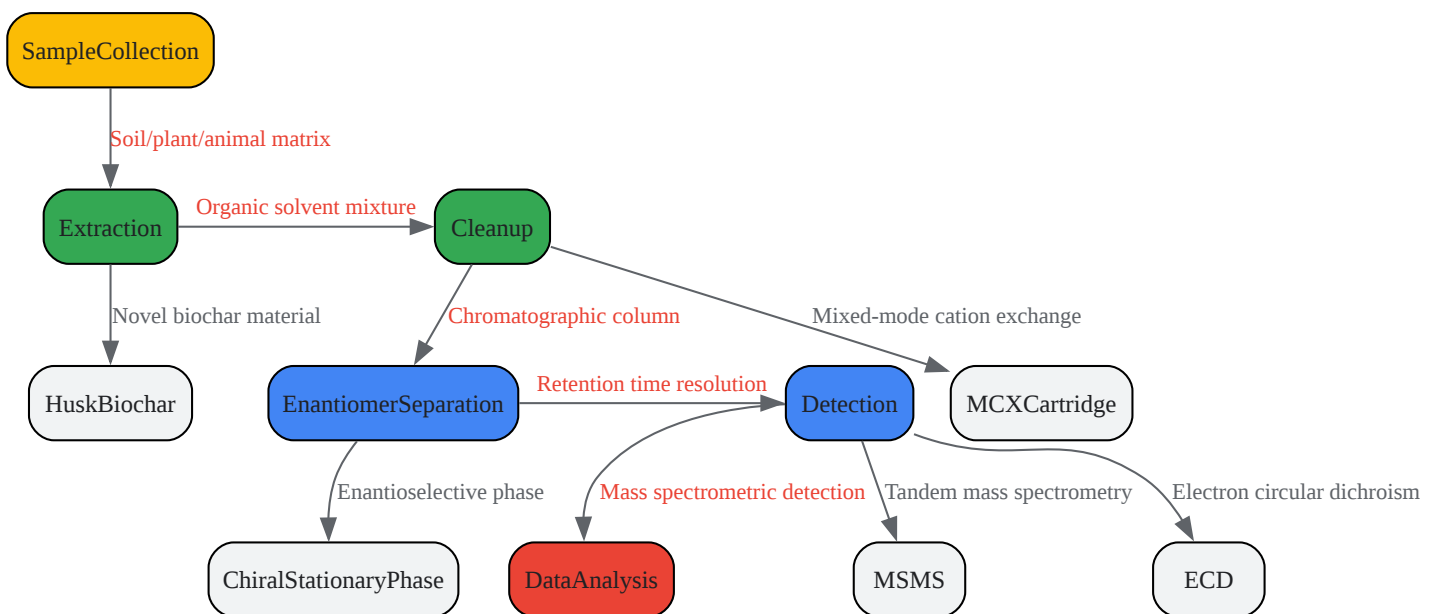
The **modified solid-phase extraction (SPE) method** utilizing mixed-mode cation exchange cartridges significantly improves recovery of polar metabolites, particularly addressing the challenge presented by **1-carboxylate-IR9792**, which demonstrates poor recovery with conventional approaches [2]. This advancement enables comprehensive monitoring of the complete environmental fate of **fluindapyr**, including its transformation products.

## Enantioselective Analytical Methods



The **differential biological activity and environmental persistence** of **fluindapyr** enantiomers necessitates specialized chiral analytical methods. Researchers have developed **enantioselective ultrahigh performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS)** methods capable of separating and quantifying R- and S-**fluindapyr** in environmental matrices [4]. The absolute configuration of separated enantiomers was confirmed using **electron circular dichroism modeling**, providing certainty in enantiomer identification [4]. For complex matrices like paddy soil, method performance has been optimized using **novel husk-based biochar materials** within QuEChERS protocols, achieving the sensitivity and selectivity needed for environmental monitoring at the enantiomer level [4].

The comprehensive analytical workflow for **fluindapyr** enantiomer determination is visualized below:



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**Fluindapyr** Enantiomer Analysis Workflow

## Conclusion and Environmental Risk Assessment

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